molecular formula C18H21N2O4PS B11411235 Diethyl [5-(benzylamino)-2-(thiophen-2-yl)-1,3-oxazol-4-yl]phosphonate

Diethyl [5-(benzylamino)-2-(thiophen-2-yl)-1,3-oxazol-4-yl]phosphonate

Cat. No.: B11411235
M. Wt: 392.4 g/mol
InChI Key: AONUMXUFMFEKDT-UHFFFAOYSA-N
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Description

Diethyl [5-(benzylamino)-2-(thiophen-2-yl)-1,3-oxazol-4-yl]phosphonate is a complex organic compound with a unique structure that includes a benzylamino group, a thiophene ring, and an oxazole ring

Preparation Methods

The synthesis of Diethyl [5-(benzylamino)-2-(thiophen-2-yl)-1,3-oxazol-4-yl]phosphonate typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the oxazole ring, followed by the introduction of the benzylamino group and the thiophene ring. The final step involves the phosphorylation to obtain the diethyl phosphonate ester. The reaction conditions usually require specific catalysts, solvents, and temperature control to ensure high yield and purity.

Chemical Reactions Analysis

Diethyl [5-(benzylamino)-2-(thiophen-2-yl)-1,3-oxazol-4-yl]phosphonate undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzylamino group, using reagents like alkyl halides.

    Hydrolysis: The phosphonate ester can be hydrolyzed to the corresponding phosphonic acid under acidic or basic conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Diethyl [5-(benzylamino)-2-(thiophen-2-yl)-1,3-oxazol-4-yl]phosphonate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.

    Industry: It can be used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of Diethyl [5-(benzylamino)-2-(thiophen-2-yl)-1,3-oxazol-4-yl]phosphonate involves its interaction with specific molecular targets and pathways. The benzylamino group and the thiophene ring are believed to play crucial roles in its biological activity. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Diethyl [5-(benzylamino)-2-(thiophen-2-yl)-1,3-oxazol-4-yl]phosphonate can be compared with other similar compounds, such as:

These compounds share similar structural features but differ in the substituents attached to the oxazole ring, which can influence their chemical properties and biological activities. The uniqueness of this compound lies in the presence of the thiophene ring, which imparts distinct electronic and steric properties.

Properties

Molecular Formula

C18H21N2O4PS

Molecular Weight

392.4 g/mol

IUPAC Name

N-benzyl-4-diethoxyphosphoryl-2-thiophen-2-yl-1,3-oxazol-5-amine

InChI

InChI=1S/C18H21N2O4PS/c1-3-22-25(21,23-4-2)18-17(19-13-14-9-6-5-7-10-14)24-16(20-18)15-11-8-12-26-15/h5-12,19H,3-4,13H2,1-2H3

InChI Key

AONUMXUFMFEKDT-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C1=C(OC(=N1)C2=CC=CS2)NCC3=CC=CC=C3)OCC

Origin of Product

United States

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